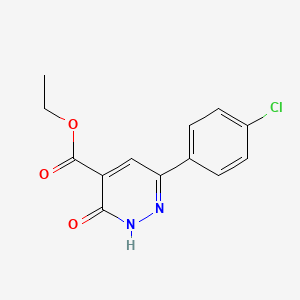

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Description

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a pyridazine derivative characterized by a 4-chlorophenyl substituent at position 6, a ketone group at position 3, and an ethyl ester at position 2.

Properties

IUPAC Name |

ethyl 3-(4-chlorophenyl)-6-oxo-1H-pyridazine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3/c1-2-19-13(18)10-7-11(15-16-12(10)17)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXYXUNMMRZEHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NNC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyridazine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: The major product is the corresponding alcohol.

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate, highlighting variations in substituents, physical properties, and functional groups:

Key Findings :

Positional Isomerism (2- vs. 4-Chlorophenyl) :

- The 2-chlorophenyl isomer () differs in steric and electronic effects due to the ortho-substituted chlorine. This may reduce solubility compared to the para-substituted target compound, as ortho substituents often increase molecular planarity and π-π stacking interactions .

Substituent Complexity :

- The naphthalene-substituted analog () exhibits a higher melting point (159 °C) due to increased aromatic stacking from the bulky naphthoyl group. Its IR spectrum confirms three carbonyl groups (1726 cm⁻¹ for ester, 1649 cm⁻¹ for ketone, 1632 cm⁻¹ for naphthoyl) .

Heterocyclic Modifications :

- The pyrimido-thiazine derivative () introduces sulfur and a fused ring system, likely enhancing rigidity and altering metabolic stability compared to the simpler dihydropyridazine core .

Simplified Chloro-Substituted Analog :

- Ethyl 6-Chloro-3-oxo-2,3-dihydropyridazine-4-carboxylate () lacks the phenyl group, reducing molecular weight and lipophilicity. This may improve aqueous solubility but diminish target affinity in hydrophobic binding pockets .

Biological Activity

Ethyl 6-(4-chlorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on available research findings.

- Molecular Formula : C13H11ClN2O3

- Molecular Weight : 278.69 g/mol

The compound features a pyridazine ring substituted with a 4-chlorophenyl group and an ethyl ester functional group, contributing to its unique chemical reactivity and biological activity .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various human cancer cell lines. For instance, its cytotoxicity was evaluated against six different cancer cell lines, revealing promising results in inhibiting cell proliferation .

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to exert these effects through the inhibition of specific enzymes involved in inflammatory pathways. The precise mechanisms are still under investigation, but the potential for developing anti-inflammatory drugs from this compound is noteworthy .

3. Enzyme Inhibition

This compound may act as a pharmacophore by inhibiting key enzymes or receptors related to disease processes. This mechanism is crucial for understanding how the compound can be optimized for enhanced therapeutic efficacy .

The biological activity of this compound is hypothesized to involve:

- Binding to Molecular Targets : The compound's structure allows it to interact with specific proteins or enzymes within the body.

- Enzyme Inhibition : It may inhibit enzymes that play critical roles in cancer progression and inflammation.

Further research is needed to elucidate the detailed pathways and molecular interactions involved in its biological activity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals its unique properties:

| Compound Name | Structure | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Structure | High | Moderate |

| Similar Compound A | Structure | Moderate | Low |

| Similar Compound B | Structure | Low | High |

This table highlights the distinctive biological activities associated with this compound compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activities of this compound:

- In Vitro Studies : Demonstrated significant cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer agent.

- In Vivo Studies : Animal models have shown promising results regarding anti-inflammatory effects, suggesting therapeutic applications in inflammatory diseases.

- Mechanistic Studies : Ongoing research aims to identify specific molecular targets and pathways influenced by this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.